Phenol--dichlorotungsten (4/1)

Description

General Overview of Tungsten Coordination Chemistry

Tungsten is a transition metal renowned for its versatile coordination chemistry, forming a wide array of mono- and multinuclear complexes. researchgate.net It can exhibit a range of oxidation states from -2 to +6, allowing for a rich and diverse chemistry. researchgate.net Tungsten complexes are notable for their potential applications in various fields, including catalysis and medicine. researchgate.net The element's chemical inertness, coupled with its ability to form numerous complex ions, makes it a subject of continuous research. tungsten.com Tungsten's physical properties, such as its exceptionally high melting point, further contribute to its utility in various technological applications. tungsten.combritannica.com

Historical Development of Tungsten(IV) Coordination Systems

The journey to understanding tungsten began in the 18th century. In 1781, Carl Wilhelm Scheele identified a new acid, tungstic acid, from the mineral scheelite. wikipedia.org This discovery paved the way for the isolation of tungsten metal in 1783 by the Spanish chemists and mineralogists Juan José and Fausto Elhuyar, who reduced tungstic acid derived from wolframite. britannica.comwikipedia.org The first tungsten-containing steels were patented in 1858, marking a significant step in its industrial application. itia.info The development of ductile tungsten through powder metallurgy in 1909 was a major breakthrough, enabling its use in incandescent lamp filaments. itia.info Research into tungsten's coordination chemistry has continued to evolve, with studies exploring its various oxidation states and the synthesis of novel complexes. electronicsandbooks.com

Significance of Phenolic and Halide Ligands in Transition Metal Complexes

Phenolic and halide ligands play crucial roles in the field of transition metal chemistry. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, can coordinate with metal ions through their hydroxyl and other functional groups. mdpi.comunacademy.com The phenolic hydroxyl group acts as an electron donor, often enhancing the stability of the resulting complex. mdpi.comrsc.org This interaction can be modulated by the pH and the nature of the substituents on the phenol (B47542) ring. mdpi.com

Halide ligands (F-, Cl-, Br-, I-) are fundamental in coordination chemistry, acting primarily as σ-donors. openochem.org Their ability to stabilize metal centers in various oxidation states and their role as leaving groups in substitution reactions make them indispensable in the synthesis of organometallic complexes. openochem.org The nature of the halide can influence the electronic properties and reactivity of the complex. openochem.org

Current Research Trends in Dichlorotungsten(IV) Chemistry with Phenolic Ligands

Current research in the area of dichlorotungsten(IV) chemistry with phenolic ligands is focused on several key aspects. One area of interest is the synthesis of novel tungsten(IV) complexes and the characterization of their molecular structures. For instance, phosphine-stabilized tungsten(IV) oxido complexes have been synthesized and their reactivity towards small molecules like dioxygen and acetylene (B1199291) is being investigated. nih.govacs.org These studies aim to model the behavior of tungstoenzymes and develop new catalytic systems. nih.gov The interplay between the electronic properties of the phenolic ligands and the reactivity of the tungsten center is a subject of ongoing investigation, with potential applications in homogeneous catalysis. nih.govacs.org

Scope and Academic Relevance of Phenol-Dichlorotungsten(IV) Complex Research

The study of phenol-dichlorotungsten(IV) complexes holds significant academic relevance. It contributes to a fundamental understanding of the coordination chemistry of tungsten, particularly in its intermediate oxidation states. This research expands the library of known tungsten compounds and provides insights into their electronic structure, bonding, and reactivity. Furthermore, the exploration of these complexes can lead to the development of new catalysts for a variety of chemical transformations. The biomimetic aspect of this research, aiming to replicate the function of tungstoenzymes, is particularly noteworthy. nih.gov

Properties

CAS No. |

35427-21-5 |

|---|---|

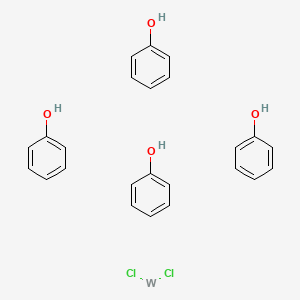

Molecular Formula |

C24H24Cl2O4W |

Molecular Weight |

631.2 g/mol |

IUPAC Name |

dichlorotungsten;phenol |

InChI |

InChI=1S/4C6H6O.2ClH.W/c4*7-6-4-2-1-3-5-6;;;/h4*1-5,7H;2*1H;/q;;;;;;+2/p-2 |

InChI Key |

DWCWHHJEILWIMN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[W]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenol Dichlorotungsten Iv Complexes

Precursor Chemistry and Starting Materials

Synthesis of Tungsten(IV) Halide Precursors

The primary and most crucial precursor for entering tungsten(IV) chemistry is tungsten tetrachloride (WCl₄). Unlike the more common and commercially available tungsten hexachloride (WCl₆), WCl₄ is a black, diamagnetic, air-sensitive solid that must typically be prepared in the laboratory. rsc.orgresearchgate.net The standard method for its synthesis involves the reduction of WCl₆. A variety of reducing agents have been successfully employed for this transformation. researchgate.net

Optimal results have been reported using metallic antimony, which provides a clean conversion to WCl₄, with the volatile antimony trichloride (B1173362) (SbCl₃) byproduct being easily removed. rsc.org The balanced reaction is as follows:

3 WCl₆ + 2 Sb → 3 WCl₄ + 2 SbCl₃ rsc.org

Other effective reducing agents include red phosphorus, tungsten hexacarbonyl, and other main group metals like gallium and tin. rsc.org Structurally, WCl₄ is a polymeric solid, featuring chains of tungsten atoms in an octahedral geometry with bridging chloride ligands. rsc.orgresearchgate.net This polymeric nature renders it poorly soluble, which can limit its reactivity.

To improve its utility as a synthetic precursor, WCl₄ is often converted into more soluble molecular adducts by reaction with Lewis bases. These adducts break up the polymeric structure and provide a monomeric, reactive source of W(IV). Common examples include adducts with tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or phosphines. rsc.orgresearchgate.net For instance, the bis(diethyl ether) adduct, WCl₄(Et₂O)₂, has been successfully isolated and structurally characterized as a yellow, crystalline solid with a trans-octahedral geometry. researchgate.net These adducts serve as convenient entry points for subsequent ligand exchange reactions.

Table 1: Selected Synthetic Methods for Tungsten(IV) Chloride Precursors

| Precursor | Starting Material | Reducing Agent / Reagent | Key Features |

| WCl₄ | WCl₆ | Antimony (Sb) | Optimal method; volatile SbCl₃ byproduct is easily removed. rsc.org |

| WCl₄ | WCl₆ | Red Phosphorus, Ga, Sn | Alternative reducing agents for the same transformation. rsc.org |

| WCl₄(Et₂O)₂ | WCl₄ | Diethyl ether (Et₂O) | Forms a more soluble, monomeric yellow crystalline adduct. researchgate.net |

| WCl₄(THF)₂ | WCl₄ | Tetrahydrofuran (THF) | A commonly used, soluble adduct for in-situ reactions. researchgate.net |

Preparation and Functionalization of Phenolic Ligands

Phenols are a highly modular class of ligands whose electronic and steric properties can be precisely tuned. Simple sodium phenoxide (NaOPh), prepared by deprotonating phenol (B47542) with a base like sodium hydroxide (B78521) or sodium methoxide, serves as the most basic phenoxide ligand.

For more advanced applications, the phenolic ring can be functionalized with various substituents to control the properties of the resulting tungsten complex. Sterically bulky groups, such as tert-butyl or isopropyl groups at the ortho positions (e.g., 2,6-di-tert-butylphenol), are frequently used to prevent dimerization and enforce specific geometries on the metal center. Electron-withdrawing or -donating groups can be installed on the phenyl ring to modulate the electronic character of the tungsten center. These functionalized phenols are generally prepared via standard organic synthetic methods and are converted to their corresponding alkali metal salts (e.g., lithium or sodium phenoxides) prior to reaction with the tungsten precursor.

Direct Ligation and Ligand Exchange Pathways

With suitable precursors in hand, the assembly of phenol-dichlorotungsten(IV) complexes can be approached through several routes. Direct ligation involves the reaction of a W(IV) source with the desired ligands, while ligand exchange starts with a pre-formed W(IV) complex and swaps existing ligands for phenoxides.

Reactions Involving Tungsten Oxochloride Precursors

One might consider tungsten(VI) oxytetrachloride (WOCl₄) as a potential starting material. It is a commercially available, red crystalline solid. researchgate.net However, the reaction of WOCl₄ with phenols or their alkali metal salts does not directly yield tungsten(IV) phenoxide complexes. Instead, these reactions typically result in the substitution of chloride ligands to form stable tungsten(VI) oxo-phenoxide complexes, such as [WOCl₂(OAr)₂] and [WOCl₃(OAr)].

The tungsten-oxygen double bond is exceptionally strong and stable, making the reduction of the W(VI)=O moiety to a W(IV) center under these conditions thermodynamically unfavorable. Therefore, tungsten oxochloride precursors are generally not used for the direct synthesis of W(IV) phenoxide complexes but rather for accessing stable W(VI) oxo-phenoxide derivatives. A subsequent, separate reduction step would be required to convert these products to a W(IV) state.

Displacement Reactions with Ancillary Ligands

A more effective and common strategy for synthesizing tungsten(IV) dichloride phenoxide complexes is through ligand displacement reactions starting from a well-defined W(IV) precursor. The use of soluble W(IV) adducts, particularly those with phosphine (B1218219) ligands, is central to this approach.

For instance, a precursor such as trichloro-tris(trimethylphosphine)tungsten(IV), WCl₃(PMe₃)₃, can react with sodium phenoxide derivatives to afford the target complexes. The reaction involves the stepwise replacement of chloride and/or phosphine ligands with phenoxide groups. The exact product stoichiometry depends on the reaction conditions and the steric bulk of the phenoxide. A plausible route to a complex like dichlorobis(phenoxide)bis(trimethylphosphine)tungsten(IV) would involve the reaction of a WCl₄-phosphine adduct with two equivalents of a sodium phenoxide salt. The ancillary phosphine ligands are crucial for stabilizing the resulting monomeric W(IV) center.

Redox-Driven Synthesis of Tungsten(IV) Centers

An alternative and powerful synthetic methodology involves starting from a more stable and accessible tungsten(VI) precursor, typically WCl₆, and inducing a reduction of the metal center in the presence of the desired phenoxide ligands. This approach combines the formation of the tungsten-phenoxide bond with the reduction of the metal in a single pot.

A notable example is the synthesis of complexes with linked aryloxide ligands. In one reported synthesis, a tungsten(VI) complex, [WCl₄{CHR[C₆H₂(Buᵗ)₂O]₂}], is prepared first. This W(VI) species is then reduced using a potent reducing agent like sodium-mercury amalgam (Na/Hg) in the presence of trimethylphosphine (B1194731) (PMe₃). This reductive ligation successfully yields a stable, crystalline tungsten(IV) complex, cis,trans-[WCl₂(PMe₃)₂{CHR[C₆H₂(Buᵗ)₂O]₂}].

This method highlights the utility of a redox-driven approach to access W(IV) centers that might be difficult to obtain through direct substitution on W(IV) precursors, especially when complex or chelating ligands are involved.

Table 2: Overview of Synthetic Pathways to Tungsten(IV) Dichloride Phenoxide Complexes

| Section | Pathway | W Precursor | Key Reagents | Typical Product Class |

| 2.2.1 | Oxochloride Reaction | WOCl₄ (W(VI)) | Phenols (ArOH) | [WOCl₂(OAr)₂] (W(VI)) |

| 2.2.2 | Ligand Displacement | WCl₄(PR₃)ₓ (W(IV)) | Sodium Phenoxides (NaOAr) | [WCl₂(PR₃)₂(OAr)₂] (W(IV)) |

| 2.3 | Redox-Driven | WCl₆ or W(VI)-phenoxide | Na/Hg, Phosphines | [WCl₂(PR₃)₂(OAr)₂] (W(IV)) |

Reduction of Higher Oxidation State Tungsten Compounds

The conversion of tungsten(VI) precursors to the desired tungsten(IV) oxidation state is a critical step in the synthesis of phenol-dichlorotungsten(IV) complexes. This can be achieved either before or during the introduction of the phenoxide ligands.

One reliable synthetic route involves a two-step process: first, the reduction of tungsten(VI) hexachloride to tungsten(IV) chloride (WCl₄), followed by the substitution reaction with phenol. WCl₆ can be reduced by various agents, including red phosphorus, tungsten hexacarbonyl, or, optimally, antimony (Sb). wikipedia.org The resulting WCl₄, a polymeric black solid, can then be reacted with four equivalents of phenol or a salt like sodium phenoxide (NaOPh) to yield the target [WCl₂(OPh)₄] complex.

An alternative approach is the direct reaction of WCl₆ with phenol or its derivatives. While the reaction of WCl₆ with phenols can lead to the formation of W(VI) aryloxide complexes such as [WCl₄(OAr)₂], the incorporation of a reducing agent can facilitate the in-situ reduction to a W(IV) species. scielo.br For instance, the reduction of a tungsten(VI) dioxido complex to a phosphine-stabilized tungsten(IV) oxido species using triphenylphosphine (B44618) (PMe₃) has been demonstrated, showcasing a viable pathway for reducing W(VI) to W(IV) in the presence of oxygen-donor ligands. nih.gov This suggests that a one-pot reaction involving WCl₆, phenol, and a suitable reducing agent could yield the desired W(IV) complex.

The table below summarizes potential synthetic precursors and reagents.

| Tungsten Precursor | Ligand Source | Reducing Agent (if applicable) | Synthetic Strategy |

|---|---|---|---|

| Tungsten(VI) Hexachloride (WCl₆) | Phenol (C₆H₅OH) or Sodium Phenoxide (NaOPh) | Antimony (Sb) | Two-step: Reduction of WCl₆ to WCl₄, followed by substitution. wikipedia.org |

| Tungsten(IV) Chloride (WCl₄) | Phenol (C₆H₅OH) or Sodium Phenoxide (NaOPh) | N/A | Direct substitution. wikipedia.org |

| Tungsten(VI) Hexachloride (WCl₆) | Phenol (C₆H₅OH) | e.g., Triphenylphosphine (PMe₃) | One-pot reductive substitution. nih.gov |

Stereochemical Control in Synthesis

The spatial arrangement of ligands around the central tungsten atom is a crucial aspect of the complex's chemistry, influencing its reactivity and physical properties.

Formation of Cis and Trans Isomers

For an octahedral complex with the general formula MA₄B₂, where M is the central metal, A represents one type of ligand, and B represents another, two geometric isomers are possible: cis and trans. In the case of [W(OPh)₄Cl₂], the four phenoxide ligands (A) and two chloride ligands (B) can arrange themselves in these distinct configurations. wikipedia.org

In the cis isomer, the two chloride ligands are positioned adjacent to each other, with a Cl-W-Cl bond angle of approximately 90°. libretexts.org In the trans isomer, the chloride ligands are located on opposite sides of the tungsten center, resulting in a linear Cl-W-Cl arrangement with a bond angle of 180°. libretexts.org

The formation of one isomer over the other can be influenced by factors such as the steric bulk of the ligands and the specific reaction conditions (e.g., solvent, temperature). For related tungsten(VI) oxytetrachloride derivatives, [WOCl₂(OAr)₂], syntheses have shown a preference for the formation of the trans isomer, where the two phenoxide groups are situated opposite each other. researchgate.net This preference is often driven by the minimization of steric repulsion between the bulky aryloxide ligands. It is plausible that similar steric factors would favor the formation of trans-[W(OPh)₄Cl₂]. The identification of the specific isomer formed is typically accomplished through techniques like X-ray crystallography and NMR spectroscopy, as the different symmetries of the isomers lead to distinct spectral patterns. nih.gov

The table below highlights the defining characteristics of cis and trans isomers.

| Isomer | Description of Ligand Arrangement | Approximate Cl-W-Cl Bond Angle | Point Group (Symmetry) |

|---|---|---|---|

| cis | Chloride ligands are on the same side (adjacent). wikipedia.org | 90° | C₂ᵥ |

| trans | Chloride ligands are on opposite sides. wikipedia.org | 180° | D₄ₕ |

Purification and Isolation Techniques for Phenol-Dichlorotungsten(IV) Species

Given that many tungsten halide precursors and their organometallic derivatives are sensitive to air and moisture, all purification and isolation procedures must be conducted under an inert atmosphere, typically using a glovebox or Schlenk line techniques with dried, degassed solvents. acs.org The primary goal of purification is to separate the desired complex from unreacted starting materials, reaction byproducts (such as salts like NaCl), and any isomeric impurities.

Commonly employed methods include filtration, crystallization, and washing. After the reaction is complete, the crude mixture is often filtered to remove any insoluble materials, such as salts formed during the reaction. Using a filter aid like Celite can be effective for this purpose. acs.orgacs.org

The most powerful method for purifying solid organometallic compounds is recrystallization. researchgate.net This technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., toluene, benzene, or dichloromethane) and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired complex crystallizes out, leaving impurities behind in the solution. researchgate.net An alternative crystallization method is vapor diffusion or layering, where a less-polar solvent (an "anti-solvent") like pentane (B18724) or hexane (B92381) is slowly introduced to a solution of the complex in a more polar solvent. acs.orgresearchgate.net This gradual decrease in solubility promotes the formation of high-purity crystals.

Finally, the isolated crystalline solid is typically washed with a cold, non-polar solvent like pentane to remove any residual soluble impurities before being dried under vacuum. acs.org For more challenging separations, column chromatography on silica (B1680970) or alumina (B75360) under inert conditions may be employed, though this is often more complex for highly sensitive materials. researchgate.net

The table below outlines common purification techniques.

| Technique | Purpose | Typical Solvents/Materials | Reference |

|---|---|---|---|

| Inert Atmosphere Filtration | Removal of insoluble byproducts (e.g., salts). | Celite, appropriate reaction solvent. | acs.orgacs.org |

| Recrystallization from Solution | Primary purification to obtain crystalline solid. | Solvent: Toluene, Dichloromethane, DMF. Anti-solvent: Pentane, Hexane. | researchgate.net |

| Cold Solvent Washing | Removal of soluble impurities from the final product. | Pentane, Diethyl Ether. | acs.org |

| Column Chromatography | Separation of complex mixtures or isomers. | Silica gel or Alumina with an eluent mixture (e.g., Hexane/Ethyl Acetate). | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Phenol Dichlorotungsten Iv Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. researchgate.netresearchgate.net It provides precise information on coordination geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical nature and reactivity of complexes like phenol-dichlorotungsten(IV). researchgate.netnih.govnih.gov

The coordination environment around the tungsten(IV) center in complexes with four phenoxide and two chloride ligands is anticipated to be complex. Tungsten(IV) is a d² metal ion and can adopt various coordination numbers, with six and eight being common. For a hypothetical mononuclear complex with the formula [WCl₂(OAr)₄] (where OAr is a phenoxide-type ligand), an eight-coordinate geometry is highly plausible. Such eight-coordinate tungsten(IV) complexes have been observed and often adopt a distorted dodecahedral or square antiprismatic geometry to accommodate the steric bulk of the ligands. rsc.org

In related, structurally characterized tungsten-phenoxide-chloride systems, the coordination can vary. For instance, some oxotungsten(VI) complexes of the type [WOCl₂(OAr)₂] adopt a five-coordinate, square pyramidal geometry where the two phenoxide ligands are arranged in a trans configuration to each other in the basal plane. While this compound features tungsten in a different oxidation state (VI) and contains an oxo-ligand, it provides insight into the preferred arrangements of phenoxide and chloride ligands around a tungsten center. The final geometry for a W(IV) species would be a balance between maximizing coordination number and minimizing steric repulsion among the four bulky phenoxide groups and the two chloride ions.

The bond lengths and angles within the coordination sphere are indicative of the nature of the metal-ligand bonding. In tungsten phenoxide complexes, the tungsten-oxygen (W-O) bond distance is a key parameter. Studies on various tungsten aryloxide complexes have established typical ranges for these bonds. For example, W-O bond lengths in some tungsten(VI) phenoxide complexes have been reported to be approximately 1.820 Å. For tungsten(IV), slightly longer bonds might be expected. The tungsten-chlorine (W-Cl) bond lengths in octahedral tungsten(IV) chloride complexes are generally found in the range of 2.30 Å to 2.35 Å.

Table 1: Representative Bond Distances and Angles in Tungsten Phenoxide Chloride Complexes and Related Analogs

| Parameter | Typical Value (Å or °) | Compound Context |

| Bond Distance | ||

| W-O (phenoxide) | ~1.820 Å | From a related W(VI) oxo-phenoxide complex. |

| W-Cl | 2.30 - 2.35 Å | Typical for octahedral W(IV) chloride complexes. |

| Bond Angle | ||

| cis-Cl-W-Cl | ~90° | Idealized octahedral or square pyramidal geometry. |

| trans-O-W-O | ~177-180° | Observed in related trans-disubstituted complexes. |

| cis-O-W-Cl | 83 - 90° | Observed in related square pyramidal complexes. |

Note: Data are derived from structurally related tungsten complexes and serve as representative values.

The conformation of the phenoxide ligands is a critical structural feature. The phenyl rings of the phenoxide groups will orient themselves to minimize steric clashes with adjacent ligands. This often results in a propeller-like arrangement of the aryloxide groups around the metal center. The specific torsion angles between the plane of the phenyl ring and the W-O-C plane are determined by a combination of electronic effects and solid-state packing forces.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the structure and dynamic behavior of molecules in solution. For paramagnetic complexes, such as those of tungsten(IV), the NMR spectra exhibit characteristic features like broadened signals and large chemical shift ranges.

The ¹H NMR spectrum of a phenol-dichlorotungsten(IV) complex is expected to be significantly different from that of free phenol (B47542). The tungsten(IV) center is paramagnetic, which causes the resonances of the protons on the coordinated phenoxide ligands to be substantially shifted and broadened compared to their diamagnetic counterparts. The hydroxyl proton signal of free phenol disappears upon coordination.

The aromatic protons of the phenoxide ligand, which in free phenol appear in the δ 6.8-7.3 ppm region, would be dispersed over a much wider chemical shift range in the complex. rsc.org The exact positions would depend on the distance and orientation of each proton relative to the paramagnetic metal center. Protons on substituted phenols used as ligands would show similar effects, providing a map of the ligand framework.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Free Phenol and a Hypothetical Paramagnetic Tungsten(IV) Phenoxide Complex

| Proton Environment | Free Phenol rsc.org | Coordinated Phenoxide (Hypothetical) | Rationale for Change |

| Aromatic Protons (ortho, meta, para) | 6.8 - 7.3 | Broad, shifted signals outside the typical aromatic region | Paramagnetic influence of the W(IV) center. |

| Hydroxyl Proton (-OH) | 4.0 - 7.0 (variable, broad) | Absent | Deprotonation upon coordination to form phenoxide. |

Note: The chemical shifts for the coordinated ligand are illustrative and can vary widely depending on the specific complex and solvent.

Similar to ¹H NMR, the ¹³C NMR spectrum provides direct information about the carbon skeleton of the coordinated phenoxide ligands. In free phenol, the carbon attached to the oxygen (C-O) resonates at approximately δ 155 ppm, while the other aromatic carbons appear between δ 115 and 130 ppm.

Upon coordination to a paramagnetic W(IV) center, these carbon resonances would also experience significant shifting and broadening. The degree of this effect can provide insight into the electronic interaction between the phenoxide ligand and the tungsten atom. In some organometallic tungsten complexes, coupling between the tungsten-183 (B82725) nucleus (a spin I = 1/2 isotope with ~14.3% natural abundance) and the carbon atoms of the ligands can be observed, providing direct evidence of bonding. However, for paramagnetic species, these couplings are often difficult or impossible to resolve due to rapid relaxation.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Free Phenol and a Hypothetical Paramagnetic Tungsten(IV) Phenoxide Complex

| Carbon Environment | Free Phenol | Coordinated Phenoxide (Hypothetical) | Rationale for Change |

| C-O | ~155.4 | Broad, significantly shifted signal | Direct coordination to the paramagnetic W(IV) center. |

| C-ortho | ~115.2 | Broad, shifted signal | Paramagnetic influence and electronic effects of coordination. |

| C-meta | ~129.5 | Broad, shifted signal | Paramagnetic influence and electronic effects of coordination. |

| C-para | ~120.6 | Broad, shifted signal | Paramagnetic influence and electronic effects of coordination. |

Note: The chemical shifts for the coordinated ligand are illustrative and subject to large variations.

Heteronuclear NMR (e.g., ¹⁹F, ³¹P) if Applicable

While ¹H and ¹³C NMR are standard for characterizing the organic phenoxide ligands, heteronuclear NMR spectroscopy offers direct insight into the coordination environment of the tungsten center. For substituted phenols containing NMR-active nuclei such as ¹⁹F or ³¹P, this technique becomes particularly powerful.

In related tungsten halide complexes, ¹⁹F NMR has been instrumental in studying ligand redistribution reactions. For instance, in systems involving tungsten thiohalides like WSF₄ and WSCl₄, the formation of mixed thiofluorochloride complexes, WSF₄₋ₙClₙ·MeCN (where n=1-3), has been identified through distinct ¹⁹F NMR signals for the different fluorine environments. iaea.org This suggests that for a hypothetical fluorinated phenol-dichlorotungsten(IV) complex, ¹⁹F NMR would be highly sensitive to the number and position of the fluoride (B91410) substituents on the phenoxide ligands and could reveal dynamic exchange processes in solution.

Similarly, for complexes synthesized with phosphine-containing aryloxide ligands, ³¹P NMR spectroscopy is a critical tool. In a series of rare earth complexes with phosphino-aryloxide ligands, ³¹P NMR, in conjunction with other techniques, helped to elucidate the coordination behavior of the phosphine (B1218219) group, indicating whether it is coordinated to the metal center or remains as a free phosphine. mdpi.com For a phosphine-functionalized phenol-dichlorotungsten(IV) complex, the ³¹P chemical shift and coupling constants would provide definitive evidence of phosphorus coordination to the tungsten center.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers direct information about the coordination of the ligands to the metal center.

The IR and Raman spectra of phenol-dichlorotungsten(IV) complexes are expected to be dominated by the vibrational modes of the phenoxide ligands. Key vibrational modes include the C-O stretching, C-H stretching and bending, and ring deformation modes of the aromatic ring. The coordination of the phenol to the tungsten atom via the oxygen atom is expected to cause a shift in the C-O stretching frequency compared to the free phenol. This shift is a diagnostic indicator of coordination.

The utility of vibrational spectroscopy is well-documented in the study of organometallic compounds. scribd.com The joint application of IR and Raman spectroscopy is often necessary for a complete assignment of vibrational modes, as some modes may be IR-active and Raman-inactive, and vice versa, based on the molecular symmetry. scribd.com

The far-infrared and Raman spectra are particularly important for identifying the vibrations associated with the tungsten-ligand bonds. The W-Cl and W-O stretching frequencies provide direct evidence for the formation of the complex and offer insights into the strength of these bonds.

In related tungsten halide complexes, the W-Cl stretching frequencies are typically observed in the low-frequency region of the spectrum. For instance, in a series of tungsten(II) halocarbonyl pincer complexes, trends in the spectroscopic data, including IR, were analyzed across the series of coordinated halides (F, Cl, Br, I). rsc.org For a phenol-dichlorotungsten(IV) complex, the number and positions of the W-Cl stretching bands would be indicative of the geometry of the complex (e.g., cis or trans isomers).

The W-O stretching frequency, arising from the coordination of the phenoxide ligand, is also a key diagnostic feature. In studies of bulk and surface tungsten oxides, Raman spectroscopy has been effectively used to identify W-O-W bridging bonds and terminal W=O bonds. lehigh.edu For a monomeric phenol-dichlorotungsten(IV) complex, the W-O stretching vibration would be a characteristic feature confirming the covalent bond between the tungsten and the phenoxide oxygen.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν(C-O) of Phenoxide | 1200 - 1300 | Shift upon coordination indicates bonding to tungsten. |

| ν(W-Cl) | 250 - 400 | Provides information on the coordination geometry. |

| ν(W-O) | 450 - 650 | Confirms the presence of the tungsten-phenoxide bond. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure of the complex, including the nature of the frontier orbitals and the presence of low-lying excited states.

The UV-Vis absorption spectrum of a phenol-dichlorotungsten(IV) complex is expected to exhibit several types of electronic transitions. These include:

Intraligand (IL) transitions: These transitions occur within the phenoxide ligands and are typically observed in the UV region. They correspond to π → π* transitions of the aromatic ring.

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the transfer of an electron from a filled ligand-based orbital (primarily from the phenoxide oxygen) to an empty or partially filled d-orbital on the tungsten(IV) center. These are often intense bands and can occur in the visible region, contributing to the color of the complex. In tungsten(VI) oxide systems, the energy of the O → W LMCT transition has been correlated with the coordination environment of the tungsten center. lehigh.edu

d-d transitions: These transitions occur between the d-orbitals of the tungsten(IV) center, which has a d² electron configuration. These transitions are typically weak due to being Laporte-forbidden and are often obscured by more intense charge-transfer bands. The energies of these transitions are dependent on the ligand field splitting, which is influenced by the geometry of the complex and the nature of the coordinated ligands. Studies on eight-coordinate molybdenum(IV) and tungsten(IV) complexes have detailed the analysis of their electronic spectra. researchgate.net

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine, oxygen, and tungsten) present in a purified sample of a chemical compound. For a newly synthesized complex like dichlorotetraphenoxytungsten(IV), this analysis is crucial for verifying its empirical formula and confirming the stoichiometric ratio of the ligands to the metal center.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and hydrogen chloride, are collected and measured to calculate the percentage of C, H, and Cl. Tungsten and oxygen content are often determined by other methods, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) for the metal and calculation by difference for oxygen.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed chemical formula, W(C₆H₅O)₄Cl₂. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for Dichlorotetraphenoxytungsten(IV) (W(OPh)₄Cl₂)

| Element | Theoretical % | Experimental % |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Chlorine (Cl) | Data not available | Data not available |

| Oxygen (O) | Data not available | Data not available |

| Tungsten (W) | Data not available | Data not available |

| Total | 100.00 | Data not available |

Note: Specific experimental values for dichlorotetraphenoxytungsten(IV) are not available in the searched literature. The table structure is representative of a typical elemental analysis report.

Mass Spectrometry (ESI-HRMS) for Molecular Weight Determination

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique for determining the precise molecular weight of a compound. It is particularly useful for coordination complexes as it is a soft ionization method that often allows the intact molecular ion to be observed.

In this technique, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. These ions are then guided into a high-resolution mass analyzer, which measures their mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

For dichlorotetraphenoxytungsten(IV), ESI-HRMS would be used to confirm its molecular formula by comparing the experimentally measured monoisotopic mass of the molecular ion (e.g., [M]⁺, [M+H]⁺, or [M+Na]⁺) with the theoretically calculated exact mass. The observed isotopic pattern, which arises from the natural abundance of isotopes for each element (especially tungsten and chlorine), must also match the theoretical pattern for the proposed formula, providing definitive structural confirmation.

Table 2: High-Resolution Mass Spectrometry (ESI-HRMS) Data for Dichlorotetraphenoxytungsten(IV) (W(OPh)₄Cl₂)

| Ion Species | Calculated m/z | Observed m/z |

| [W(OPh)₄Cl₂]⁺ | Data not available | Data not available |

| [W(OPh)₄Cl₂ + H]⁺ | Data not available | Data not available |

| [W(OPh)₄Cl₂ + Na]⁺ | Data not available | Data not available |

Note: Specific experimental ESI-HRMS data for dichlorotetraphenoxytungsten(IV) could not be located in the searched sources. The table illustrates the expected format for such data.

Coordination Chemistry Principles of Phenol Dichlorotungsten Iv Systems

Oxidation States and Electronic Configuration of Tungsten(IV)

Tungsten (W) is a third-row transition metal with the atomic number 74. researchgate.net Its neutral electron configuration is [Xe] 4f¹⁴ 5d⁴ 6s². byjus.com In its +4 oxidation state, tungsten loses four electrons, leading to the electron configuration [Xe] 4f¹⁴ 5d². byjus.com The two valence electrons reside in the 5d orbitals, making tungsten(IV) a d² metal ion. The presence of these d-electrons is fundamental to the magnetic properties, electronic spectra, and reactivity of its complexes. The stability of the +4 oxidation state is significant in the chemistry of tungsten, alongside the more common +6 state. byjus.com

Ligand Field Theory and Crystal Field Stabilization Energy

The electronic properties of tungsten(IV) complexes can be effectively described by Ligand Field Theory (LFT), which is an extension of Crystal Field Theory (CFT) and incorporates aspects of molecular orbital theory. wikipedia.org In an octahedral field of ligands, the five degenerate d-orbitals of the tungsten(IV) ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org

For a d² ion like tungsten(IV) in an octahedral complex, the two d-electrons will occupy the lower-energy t₂g orbitals with parallel spins (according to Hund's rule) to achieve maximum stability. The Crystal Field Stabilization Energy (CFSE) for a d² octahedral complex is calculated as:

CFSE = (2 × -0.4Δₒ) + (0 × +0.6Δₒ) = -0.8Δₒ

Preferred Coordination Numbers and Geometries

Tungsten(IV) complexes exhibit a variety of coordination numbers and geometries, with six-coordination being very common, typically resulting in an octahedral or distorted octahedral geometry. libretexts.orgsavemyexams.com In phenol-dichlorotungsten(IV) systems, such as a hypothetical [WCl₂(OAr)₄] complex (where OAr is a phenoxide-type ligand), an octahedral geometry is expected.

Other coordination numbers for tungsten(IV) are also known. For example, eight-coordinate tungsten(IV) complexes have been reported, often adopting a distorted dodecahedral geometry. researchgate.net The specific geometry adopted is influenced by a combination of factors including the size of the tungsten ion, the steric bulk of the ligands, and electronic effects. researchgate.net

| Coordination Number | Geometry | Example Type |

| 6 | Octahedral / Pseudo-Octahedral | [WCl₂(OAr)₄] |

| 8 | Dodecahedral | [WH₄(PMePh₂)₄] |

Phenolic Ligand Binding Modes and Denticity

Phenolic ligands typically coordinate to metal centers as phenoxides (ArO⁻), where the acidic proton of the hydroxyl group is removed. In the context of phenol-dichlorotungsten(IV) complexes, the phenoxide ligand generally acts as a monoanionic, monodentate ligand, binding to the tungsten center through the oxygen atom.

However, more complex phenolic ligands can exhibit different binding modes. For instance, biphenolic ligands can act as dianionic, bidentate ligands, chelating to the metal center through two phenoxide groups. worktribe.com The nature of the substituent groups on the phenyl ring of the phenoxide ligand can also influence its coordination behavior.

| Ligand Type | Binding Mode | Denticity |

| Simple Phenoxide (e.g., OPh⁻) | Terminal | Monodentate |

| Biphenoxide | Chelating | Bidentate |

Influence of Steric and Electronic Parameters of Ligands on Complex Formation and Stability

The formation and stability of phenol-dichlorotungsten(IV) complexes are significantly influenced by the steric and electronic properties of the phenoxide and other ancillary ligands.

Steric Effects: The size of the substituent groups on the aromatic ring of the phenoxide ligand can have a profound impact on the coordination geometry and stability of the complex. nih.gov Bulky substituents, such as tert-butyl groups, can prevent the formation of certain geometries or isomers due to steric hindrance. For example, the use of sterically demanding phenoxide ligands can favor the formation of monomeric complexes by preventing intermolecular interactions that could lead to polymerization.

Metal-Ligand Bonding Nature (Sigma- and Pi-Interactions)

The bonding in phenol-dichlorotungsten(IV) complexes involves both sigma (σ) and pi (π) interactions.

Sigma (σ) Bonding: The primary bonding interaction is the formation of σ-bonds between the tungsten(IV) center and the chloride and phenoxide ligands. The ligands donate a pair of electrons to the vacant d-orbitals of the tungsten ion. In an octahedral geometry, the ligand σ-orbitals interact with the metal's s, p, and eg (dx²-y² and dz²) orbitals. wikipedia.org

Pi (π) Bonding: The phenoxide ligand, in addition to being a strong σ-donor, can also act as a π-donor. The filled p-orbitals on the phenoxide oxygen can overlap with the empty t₂g orbitals of the tungsten(IV) center. This π-donation increases the electron density on the metal. libretexts.orglibretexts.org This interaction is a key feature of the bonding in metal-phenoxide complexes. The chloride ligands are also capable of π-donation.

Isomerism in Phenol-Dichlorotungsten(IV) Complexes

For octahedral phenol-dichlorotungsten(IV) complexes of the type [WCl₂(OAr)₄], where OAr represents a phenoxide ligand, geometric isomerism (cis-trans isomerism) is possible. libretexts.orgsavemyexams.com

Cis Isomer: The two chloride ligands are adjacent to each other, with a Cl-W-Cl bond angle of approximately 90°.

Trans Isomer: The two chloride ligands are on opposite sides of the tungsten center, with a Cl-W-Cl bond angle of 180°.

The relative stability of the cis and trans isomers can be influenced by both steric and electronic factors. For instance, steric repulsion between bulky phenoxide ligands might favor the trans isomer where the smaller chloride ligands are positioned opposite to each other. The specific isomer obtained in a synthesis can sometimes be controlled by the choice of starting materials and reaction conditions. An example of a dichlorotungsten(IV) complex with biphenolate and phosphine (B1218219) ligands, cis, trans-WCl₂(PMe₃)₂{CHR[C₆H₂(Buᵗ)₂O]₂}, highlights the existence of such isomers. worktribe.com

Information on "Phenol--dichlorotungsten (4/1)" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, there is no specific information available for a compound identified as "Phenol--dichlorotungsten (4/1)" or its catalytic applications in olefin metathesis and oxidation reactions. The nomenclature "Phenol--dichlorotungsten (4/1)" does not correspond to a standard representation of a chemical compound, and searches for related dichlorotungsten(IV) phenoxide complexes have not yielded relevant results for the requested catalytic reactions.

The provided outline focuses on the catalytic activity of this specific compound in several key transformations:

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins

Acyclic Diene Metathesis (ADMET) Polymerization

Ring-Closing Metathesis (RCM)

Mechanistic Insights into Metathesis Cycles

Olefin Epoxidation with Hydrogen Peroxide and Related Oxidants

While tungsten-based catalysts, particularly those in the +6 oxidation state and bearing phenoxide ligands, are known to be active in olefin metathesis, specific data for a dichlorotungsten(IV) phenoxide complex could not be located. For instance, tungsten(VI) complexes such as those derived from tungsten hexachloride and phenols have been investigated for such reactions. Similarly, the field of oxidation catalysis often employs tungsten complexes, but specific studies involving a phenol-dichlorotungsten(IV) species in olefin epoxidation with hydrogen peroxide were not found.

Due to the absence of research findings on the specified compound, it is not possible to provide the detailed, informative, and scientifically accurate content for each section and subsection of the requested article outline. The generation of data tables and detailed research findings is contingent on the existence of primary scientific literature, which appears to be unavailable for this particular compound.

Therefore, the requested article on the reactivity and catalytic applications of "Phenol--dichlorotungsten (4/1)" cannot be generated at this time.

Reactivity and Catalytic Applications of Phenol Dichlorotungsten Iv Complexes

Electron Transfer and Group Transfer Processes

Electron transfer and group transfer are fundamental processes in the reactivity of transition metal complexes. For tungsten complexes, these processes are integral to their catalytic functions.

Electron transfer processes in tungsten complexes are well-documented, particularly in the context of bioinorganic chemistry and electrocatalysis. For example, tungsten-containing formate (B1220265) dehydrogenase utilizes a series of iron-sulfur clusters for efficient electron transfer during the interconversion of formate and carbon dioxide. chemrxiv.org The electrochemical properties of tungsten oxide colloids, including their electron transfer kinetics, have also been studied, revealing how modifications like platinization can alter their quasi-Fermi levels and heterogeneous rate constants for electron transfer. osti.gov

Group transfer reactions, especially oxygen atom transfer (OAT), are a hallmark of high-valent tungsten and molybdenum complexes. nih.gov Tungsten(VI) dioxido complexes, for instance, can act as catalysts for OAT reactions, although their reactivity can differ from their molybdenum analogs. acs.org The efficiency of these reactions is influenced by the nature of both the tungsten complex and the oxygen acceptor. acs.org

Ligand Reactivity and Activation

The acidity of a phenolic proton can be influenced by its coordination to a metal center. In copper(II) complexes with tetradentate ligands containing phenol (B47542) groups, the phenolate/phenol moiety has been shown to be involved in intramolecular proton transfer with a bound substrate during catalysis. rsc.org This highlights the active role the ligand can play in the catalytic cycle. While specific studies on the ligand reactivity of Phenol-Dichlorotungsten(IV) are scarce, it is plausible that the phenol ligand could participate in similar proton transfer events or be subject to oxidation or other transformations under reaction conditions. The reactivity of the chloride ligands, being good leaving groups, would likely be dominated by substitution reactions, allowing for the coordination of substrates to the tungsten center.

Catalyst Design and Structure-Activity Relationships in Phenol-Dichlorotunsten(IV) Systems

Understanding the relationship between the structure of a catalyst and its activity is paramount for the rational design of more efficient catalytic systems. For tungsten-based catalysts, several factors are known to influence their performance.

In supported tungsten oxide catalysts, the nature of the support material significantly affects the catalytic acidity of the surface tungsten oxide species. researchgate.net The structure of tungsten oxide catalysts, including the presence of different tungsten oxidation states (W⁴⁺, W⁵⁺, and W⁶⁺) on the surface, has been correlated with high catalytic activity in the total oxidation of volatile organic compounds. researchgate.net For molecular catalysts, the ligand environment is critical. In tungsten-catalyzed olefin metathesis, for example, the electronic and steric properties of the ligands dictate the activity and stability of the catalyst. ethz.ch Similarly, in oxygen atom transfer catalysis, the ligand framework influences the redox potential of the tungsten center and, consequently, the catalytic efficiency. acs.orgnih.gov

For a hypothetical Phenol-Dichlorotungsten(IV) catalyst, key structure-activity relationships would likely involve:

The electronic properties of the phenol ligand: Substituents on the phenol ring could modulate the electron density at the tungsten center, thereby influencing its redox potential and Lewis acidity.

The number and nature of other ligands: The presence of labile ligands is often necessary to allow for substrate binding.

The geometry of the complex: The coordination geometry can affect the accessibility of the metal center to substrates.

Theoretical and Computational Investigations of Phenol Dichlorotungsten Iv Complexes

Density Functional Theory (DFT) Calculations: A Methodological Overview

DFT calculations serve as a cornerstone for the theoretical investigation of molecular systems. For a hypothetical detailed study of Phenol--dichlorotungsten (4/1), the following subsections would be essential.

Geometry Optimization and Electronic Structure Prediction

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves mapping the distribution of electrons within the molecule, identifying regions of high and low electron density, and understanding the nature of the chemical bonds between the tungsten center, the chlorine atoms, and the phenoxide ligands. Natural Bond Orbital (NBO) analysis is a common technique used to probe these features, providing insights into atomic charges and orbital interactions.

Analysis of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. For Phenol--dichlorotungsten (4/1), analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Simulation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For Phenol--dichlorotungsten (4/1), simulating the infrared (IR) spectrum would involve calculating the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. This could help in identifying characteristic peaks, such as the W-Cl and W-O stretching frequencies.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the protons and carbons of the phenol (B47542) ligands could be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the complex in solution.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculation

To understand how Phenol--dichlorotungsten (4/1) might participate in a chemical reaction, for example, as a catalyst, computational chemists would search for the transition state structures that connect the reactants to the products. A transition state is a high-energy, transient species that represents the "peak" of the energy barrier for a reaction. By locating the transition state, the activation energy—the minimum energy required for the reaction to occur—can be calculated. This is a critical parameter for predicting the rate of a reaction.

Understanding Selectivity and Reaction Energetics

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational studies can help in understanding the selectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy is generally the most favored, and thus determines the major product. Furthermore, by calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This provides a comprehensive understanding of the reaction's energetics and the thermodynamic feasibility of each step.

While the specific application of these computational methods to "Phenol--dichlorotungsten (4/1)" is not documented, the principles outlined above represent the standard and rigorous approach that would be taken to theoretically and computationally investigate this and other similar transition metal complexes. The absence of such a study highlights a potential area for future research in the field of inorganic computational chemistry.

Computational Ligand Design and Virtual Screening for Enhanced Reactivity

Computational chemistry has emerged as a powerful tool for the rational design of ligands to fine-tune the reactivity and selectivity of metal catalysts. acs.org In the realm of tungsten(IV) chemistry, computational ligand design and virtual screening are increasingly employed to accelerate the discovery of novel phenol-dichlorotungsten(IV) complexes with enhanced catalytic performance.

The core principle of computational ligand design is to establish a quantitative relationship between the structural and electronic properties of a ligand and the catalytic activity of the resulting metal complex. This is often achieved through the calculation of various molecular descriptors that characterize the steric and electronic nature of the ligands. acs.org These descriptors can then be used to build predictive models that guide the synthesis of new, improved catalysts.

Key Steps in Computational Ligand Design and Virtual Screening:

| Step | Description |

| 1. Target Definition | The desired catalytic reaction and the specific performance metrics (e.g., turnover frequency, enantioselectivity) are clearly defined. For phenol-dichlorotungsten(IV) complexes, this could involve reactions like olefin metathesis or polymerization. |

| 2. Ligand Library Generation | A virtual library of candidate ligands is created. This can range from a small, focused set of systematically modified known ligands to vast databases containing millions of diverse chemical structures. nih.gov |

| 3. Descriptor Calculation | A set of steric and electronic descriptors is calculated for each ligand in the library. Common steric descriptors include cone angle and percent buried volume (%Vbur), while electronic descriptors often involve calculated properties like the energy of the highest occupied molecular orbital (HOMO) or natural bond orbital (NBO) charges. |

| 4. Model Building (QSAR/QSPR) | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are developed to correlate the calculated ligand descriptors with experimentally determined or computationally predicted catalytic activity. |

| 5. Virtual Screening | The developed model is used to screen the virtual ligand library to identify promising candidates with the desired properties. youtube.com This process can significantly reduce the number of ligands that need to be synthesized and tested experimentally. |

| 6. In-depth Computational Analysis | The top-ranked candidates from the virtual screening are subjected to more rigorous computational analysis, such as density functional theory (DFT) calculations of the full catalytic cycle, to validate their potential before experimental synthesis. |

Recent computational studies on tungsten-based catalysts have demonstrated the effectiveness of this approach. For instance, in the computational design of tungsten complexes for dinitrogen (N2) reduction, DFT calculations have been used to systematically evaluate the effect of different pincer-type ligands on the catalytic activity. rsc.orgrsc.org These studies revealed that modifications to the ligand backbone and the substituents on the donor atoms can have a significant impact on the energy profile of the catalytic cycle. rsc.org

Similarly, computational investigations into chiral-at-tungsten complexes have shown how ligand modifications can influence the barriers to racemization, a critical factor for developing enantioselective catalysts. acs.org By systematically changing the substituents on the ligand framework, researchers can computationally predict which ligands are most likely to lead to configurationally stable and, therefore, effective asymmetric catalysts. acs.org

Virtual screening workflows, often automated in modern computational chemistry software, allow for the high-throughput evaluation of large ligand libraries. youtube.com This approach, while computationally intensive, has the potential to uncover novel ligand scaffolds that might not be identified through traditional, intuition-driven ligand design. The continuous development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, promises to further accelerate the discovery of next-generation phenol-dichlorotungsten(IV) catalysts with tailored reactivity for a wide range of chemical transformations.

Advanced Materials Research Leveraging Phenol Dichlorotungsten Iv Precursors

Precursors for Chemical Vapor Deposition (CVD) of Tungsten-Containing Films

Chemical Vapor Deposition is a technique used to produce high-purity, high-performance solid materials. The choice of precursor is critical to the properties of the resulting film.

Deposition of Tungsten Disulfide (WS₂) Thin Films

Tungsten disulfide (WS₂) is a two-dimensional material with promising applications in electronics and lubrication. The CVD synthesis of WS₂ films typically involves a tungsten precursor and a sulfur source. For instance, a facile method for synthesizing large-area WS₂ films involves using a precursor solution with pre-reduced tungsten suboxides, which is then spin-coated onto a substrate and vaporized with a sulfur precursor in a CVD chamber americanelements.com. While various tungsten precursors are used, there is no specific mention in the literature of Phenol--dichlorotungsten (4/1) being employed for this purpose.

Development of Polymerization Initiators for Controlled Polymer Synthesis

Polymerization initiators are substances that start a chain-growth polymerization. They can be activated by heat or light to generate radicals, cations, or anions that initiate the polymerization process sigmaaldrich.comtcichemicals.com. Phenolic compounds themselves are used in the synthesis of polymers like phenol-formaldehyde resins researchgate.net. In some systems, enzymes are used as initiators for crosslinking phenol-functionalized hydrogels d-nb.info. However, the role of a complex like Phenol--dichlorotungsten (4/1) as a specific initiator for controlled polymer synthesis is not documented.

Research into Photoactive Tungsten Complexes for Advanced Materials

Photoactive metal complexes can absorb and/or emit light, making them useful for applications in sensing, imaging, and solar energy conversion. While tungsten can form a variety of photoactive complexes, research has focused on different ligand systems. There is no available research that specifically investigates the photoactive properties of Phenol--dichlorotungsten (4/1).

Integration into Hybrid Material Systems for Specific Functions

Hybrid materials combine organic and inorganic components to achieve synergistic properties. Tungsten-based materials can be incorporated into polymers or other matrices to enhance mechanical, thermal, or electronic properties. For example, reactive polymers like acetyl group-containing phenolic resins have been synthesized for their potential as crosslinking agents and their good processability and adhesive properties cnrs.fr. The integration of Phenol--dichlorotungsten (4/1) into such systems has not been reported.

Q & A

Basic: What are the established protocols for synthesizing Phenol--dichlorotungsten (4/1) to ensure reproducibility?

Methodological Answer:

To ensure reproducibility, synthesis protocols must include:

- Detailed Experimental Write-Up : Follow journal guidelines (e.g., Beilstein Journal) by explicitly documenting reagents, stoichiometry, reaction conditions (temperature, pressure, solvent), and purification steps. Avoid omitting critical procedural nuances, such as inert atmosphere requirements or cooling rates .

- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like dichlorotungsten compounds, referencing safety protocols for gas evolution and exothermic reactions (e.g., using oil bubblers and fume hoods) .

- Characterization Consistency : For new compounds, provide NMR, IR, and elemental analysis data. For known compounds, cite prior literature but verify purity via melting point or chromatography .

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing Phenol--dichlorotungsten (4/1)?

Methodological Answer:

Discrepancies arise due to impurities, instrumentation variability, or structural isomers. Mitigation strategies include:

- Cross-Validation : Use complementary techniques (e.g., X-ray diffraction for crystal structure vs. NMR for solution-state conformation) .

- Reference Standards : Compare data against NIST Chemistry WebBook entries for analogous tungsten-phenol complexes .

- Contradiction Analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to identify methodological flaws, such as inconsistent sample preparation or calibration errors .

Basic: What spectroscopic techniques are most effective for confirming the structure of Phenol--dichlorotungsten (4/1)?

Methodological Answer:

| Technique | Application | Limitations |

|---|---|---|

| X-ray Diffraction | Definitive crystal structure determination | Requires high-quality single crystals |

| NMR Spectroscopy | Probes ligand coordination and molecular symmetry | Limited sensitivity for paramagnetic W⁴⁺ |

| IR Spectroscopy | Identifies functional groups (e.g., W-Cl bonds) | Overlap with solvent peaks in solution |

| Elemental Analysis | Verifies stoichiometry (C, H, N, W, Cl) | Requires ultra-high purity samples |

Reference experimental data from authoritative databases (e.g., NIST) and validate against synthetic replicates .

Advanced: What computational methods are recommended to model the electronic structure of Phenol--dichlorotungsten (4/1) and predict its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals to predict redox behavior. Use software like Gaussian or ORCA with relativistic pseudopotentials for tungsten .

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-exchange kinetics in polar solvents (e.g., DMF or acetone) .

- Structure-Activity Relationships (SAR) : Corrogate calculated bond dissociation energies with experimental catalytic activity to refine models .

Basic: What are the key safety considerations when handling Phenol--dichlorotungsten (4/1) in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and inert gas lines for air-sensitive steps. Monitor gas evolution (e.g., HCl) with bubblers .

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for tungsten-containing waste .

- Emergency Protocols : Train personnel on spill containment (e.g., absorbent materials for phenol derivatives) and antidotes for exposure .

Advanced: How can the catalytic activity of Phenol--dichlorotungsten (4/1) be optimized under varying reaction conditions?

Methodological Answer:

- Experimental Design : Use factorial design (e.g., DoE) to test variables: solvent polarity, temperature, and co-catalyst ratios. Prioritize high-throughput screening for rapid iteration .

- In Situ Spectroscopy : Monitor reaction progress via Raman or UV-Vis to identify intermediates and rate-limiting steps .

- Data-Driven Optimization : Apply machine learning (e.g., partial least squares regression) to correlate reaction conditions with yield/selectivity .

Basic: How should researchers document and report synthetic procedures for Phenol--dichlorotungsten (4/1) to meet publication standards?

Methodological Answer:

- Structured Reporting : Separate "Experimental" and "Supporting Information" sections. Include step-by-step protocols, equipment specifications, and raw data (e.g., NMR spectra) in SI .

- Reproducibility Checks : Provide batch-specific purity metrics (e.g., HPLC traces) and error margins for yield calculations .

Advanced: What strategies are effective in analyzing the stability of Phenol--dichlorotungsten (4/1) under oxidative or hydrolytic conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose samples to controlled O₂/H₂O levels and track decomposition via TGA-MS or XRD to identify degradation products .

- Kinetic Modeling : Derivate rate constants for hydrolysis pathways using pseudo-first-order approximations .

- Comparative Analysis : Benchmark against structurally similar complexes (e.g., dichloromolybdenum-phenol) to isolate tungsten-specific stability factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.